Technical Whitepaper: 1-Benzyloxy-4-bromo-2,6-difluorobenzene
Technical Whitepaper: 1-Benzyloxy-4-bromo-2,6-difluorobenzene
Chemical Identity, Synthetic Utility, and Quality Assurance Standards
Part 1: Chemical Identity & Nomenclature
In the precise world of drug discovery and materials science, ambiguity in nomenclature can lead to costly synthesis errors. While the target molecule is commonly referred to as 1-benzyloxy-4-bromo-2,6-difluorobenzene , it is effectively a "masked" phenol—a strategic building block where the benzyl group serves as a robust protecting group, allowing the bromine handle to undergo metal-catalyzed cross-coupling without interference from the acidic phenolic proton.[1]
Synonym & Identifier Matrix
The following table consolidates the valid synonyms and identifiers for this compound, derived from IUPAC rules and commercial cataloging standards.
| Identifier Type | Nomenclature / Value | Context |
| Common Name | 1-Benzyloxy-4-bromo-2,6-difluorobenzene | General Laboratory Use |
| IUPAC Name | 5-Bromo-1,3-difluoro-2-(phenylmethoxy)benzene | Formal Documentation |
| Functional Name | Benzyl 4-bromo-2,6-difluorophenyl ether | Synthesis Planning (Ether focus) |
| Inverted Name | 4-Bromo-2,6-difluoro-1-(benzyloxy)benzene | Cataloging (Halogen focus) |
| CAS Registry | 99045-18-8 | Regulatory / Purchasing |
| Molecular Formula | C₁₃H₉BrF₂O | Mass Spectrometry |
| SMILES | FC1=C(OCC2=CC=CC=C2)C(F)=CC(Br)=C1 | Chemoinformatics |
Structural Analysis & Physico-chemical Profile
The molecule exhibits
-
Electronic Effect: The two ortho-fluorine atoms exert a strong inductive withdrawing effect (-I), making the parent phenol (if deprotected) significantly more acidic than non-fluorinated analogues.[1]
-
Steric Effect: The fluorine atoms prevent easy metabolic attack at the 2,6-positions, a common strategy in medicinal chemistry to extend half-life (
).[1]
Part 2: Synthetic Utility & Retrosynthetic Logic
The primary value of 1-benzyloxy-4-bromo-2,6-difluorobenzene lies in its role as a bifunctional scaffold .[1] It allows for the independent manipulation of two ends of the molecule:
-
The Bromide (C-4): A handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.[1]
-
The Benzyl Ether (C-1): A latent phenol, revealed only after the carbon skeleton is constructed.
Strategic Workflow Diagram
The following decision tree illustrates the standard workflow for utilizing this scaffold in drug development.
Caption: Figure 1. Divergent synthesis pathway utilizing the scaffold for orthogonal functionalization.
Part 3: Experimental Protocols
Synthesis of 1-Benzyloxy-4-bromo-2,6-difluorobenzene
Objective: To protect the phenol moiety of 4-bromo-2,6-difluorophenol.[1]
Mechanism:
Reagents:
-
4-Bromo-2,6-difluorophenol (1.0 eq)[1]
-
Benzyl bromide (1.1 eq) - Caution: Lachrymator[1]
-
Potassium Carbonate (
) (2.0 eq)[1] -
DMF (Dimethylformamide) or Acetone[1]
Protocol:
-
Setup: Charge a round-bottom flask with 4-bromo-2,6-difluorophenol and anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add
in a single portion. Stir at room temperature for 15 minutes. The solution may turn yellow as the phenoxide anion forms. -
Alkylation: Add Benzyl bromide dropwise via syringe.
-
Expert Insight: The 2,6-difluoro groups withdraw electron density, making the phenoxide less nucleophilic than a standard phenol. Mild heating (50-60°C) is often required to drive the reaction to completion, unlike non-fluorinated phenols which react at RT.[1]
-
-
Workup: Pour the mixture into ice water. The product usually precipitates as a solid due to high lipophilicity.[1] Filter, wash with water, and dry.
-
Purification: Recrystallization from Ethanol/Hexane or silica gel chromatography (0-5% EtOAc in Hexanes).
Quality Control & Validation
To ensure the integrity of the scaffold before using it in expensive metal-catalyzed steps, the following analytical criteria must be met.
| Analytical Method | Expected Signal / Observation | Mechanistic Interpretation |
| ¹H NMR (CDCl₃) | Benzylic Protons: Singlet confirms successful alkylation.[1] Absence of signal at ~5.5 ppm confirms no unreacted phenol.[1] | |
| ¹H NMR (CDCl₃) | Aromatic Protons (C3, C5): Doublet splitting arises from coupling with the adjacent Fluorine atoms ( | |
| ¹⁹F NMR | Fluorine Environment: A single peak confirms symmetry.[1] Impurities often appear as split peaks if mono-alkylation failed.[1] | |
| HPLC Purity | >98.0% (AUC) | UV @ 254nm: Essential to remove traces of benzyl bromide, which poisons Pd-catalysts in subsequent steps.[1] |
Part 4: References
-
AOBChem. (n.d.).[1] 4-Bromo-2,6-difluoro-1-(benzyloxy)benzene Product Sheet. Retrieved from [Link][1]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 561269, 1-(Benzyloxy)-2,4-difluorobenzene (Structural analogue reference). Retrieved from [Link][1]
-
Organic Syntheses. (1973).[1] General procedures for Williamson Ether Synthesis of hindered phenols. Coll. Vol. 5, p. 258.
